molecular formula C24H22N6OS B10866344 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10866344
M. Wt: 442.5 g/mol
InChI Key: NVPAUQFTSFQPOG-UHFFFAOYSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, an imidazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-PHENYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and imidazole intermediates, followed by their coupling with a pyrazolone derivative under controlled conditions. Common reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-PHENYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-PHENYL-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

    1-(1,3-BENZOTHIAZOL-2-YL)-3-PHENYL-1H-PYRAZOL-5-ONE: Lacks the imidazole ring and has different biological activity.

    4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-PHENYL-1H-PYRAZOL-5-ONE: Lacks the benzothiazole ring and has different chemical properties.

Uniqueness: 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-PHENYL-1H-PYRAZOL-5-ONE is unique due to its combination of benzothiazole, imidazole, and pyrazolone rings, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H22N6OS

Molecular Weight

442.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-[2-(1H-imidazol-5-yl)ethyl]carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H22N6OS/c1-2-18(26-13-12-17-14-25-15-27-17)21-22(16-8-4-3-5-9-16)29-30(23(21)31)24-28-19-10-6-7-11-20(19)32-24/h3-11,14-15,29H,2,12-13H2,1H3,(H,25,27)

InChI Key

NVPAUQFTSFQPOG-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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